molecular formula C12H10O B14442840 2-Cyclopenten-1-one, 5-methylene-2-phenyl- CAS No. 79655-71-3

2-Cyclopenten-1-one, 5-methylene-2-phenyl-

Cat. No.: B14442840
CAS No.: 79655-71-3
M. Wt: 170.21 g/mol
InChI Key: DVKNGRMASNMREJ-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 5-methylene-2-phenyl- is an organic compound with a unique structure that includes a cyclopentenone ring and a phenyl group

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 5-methylene-2-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyclopentenone ring into a more saturated structure.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2-Cyclopenten-1-one, 5-methylene-2-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclopenten-1-one, 5-methylene-2-phenyl- exerts its effects involves its interaction with molecular targets through its cyclopentenone ring and phenyl group. These interactions can affect various biochemical pathways, leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: Contains a cyclopentenone ring but lacks the phenyl group.

    Cyclohexenone: Similar structure but with a six-membered ring.

    Cycloheptenone: Contains a seven-membered ring.

Uniqueness

2-Cyclopenten-1-one, 5-methylene-2-phenyl- is unique due to the presence of both a cyclopentenone ring and a phenyl group, which confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

79655-71-3

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

5-methylidene-2-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C12H10O/c1-9-7-8-11(12(9)13)10-5-3-2-4-6-10/h2-6,8H,1,7H2

InChI Key

DVKNGRMASNMREJ-UHFFFAOYSA-N

Canonical SMILES

C=C1CC=C(C1=O)C2=CC=CC=C2

Origin of Product

United States

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